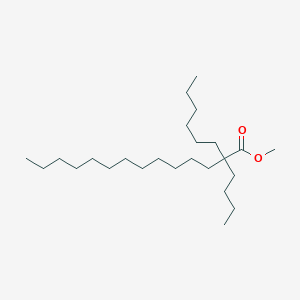
Methyl 2-butyl-2-hexyltetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butyl-2-hexyltetradecanoate: is an organic compound with the molecular formula C25H50O2 . It is an ester, characterized by the presence of a methyl group attached to a long carbon chain. Esters are commonly found in nature and are known for their pleasant aromas and flavors. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-butyl-2-hexyltetradecanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-butyl-2-hexyltetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Methyl 2-butyl-2-hexyltetradecanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of methyl 2-butyl-2-hexyltetradecanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-butyl-2-hexyltetradecanoate can be compared with other esters, such as:
Methyl butanoate: A shorter-chain ester with a fruity aroma.
Ethyl hexanoate: Known for its pineapple-like scent.
Butyl acetate: Commonly used as a solvent in the paint industry.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties, such as higher boiling point and hydrophobicity, making it suitable for specialized industrial applications.
Conclusion
This compound is a versatile ester with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable compound for research and industrial use.
Properties
CAS No. |
89579-47-5 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
methyl 2-butyl-2-hexyltetradecanoate |
InChI |
InChI=1S/C25H50O2/c1-5-8-11-13-14-15-16-17-18-20-23-25(21-10-7-3,24(26)27-4)22-19-12-9-6-2/h5-23H2,1-4H3 |
InChI Key |
SAYABDDOJRPBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCC)(CCCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















